4-(Difluoromethoxy)benzaldehyde

Catalog No.
S779047
CAS No.
73960-07-3
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)benzaldehyde

CAS Number

73960-07-3

Product Name

4-(Difluoromethoxy)benzaldehyde

IUPAC Name

4-(difluoromethoxy)benzaldehyde

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-5,8H

InChI Key

ZWCXOJYJJINQGU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C=O)OC(F)F

4-(Difluoromethoxy)benzaldehyde is an aromatic compound characterized by the presence of a difluoromethoxy group attached to a benzaldehyde structure. Its molecular formula is C8H6F2O2C_8H_6F_2O_2, and it has a molecular weight of 172.13 g/mol. This compound is notable for its unique electronic properties due to the presence of fluorine atoms, which can enhance its reactivity and biological activity. The compound is often used in organic synthesis and pharmaceutical applications due to its ability to act as a versatile building block.

There is no current information available on the specific mechanism of action of 4-(Difluoromethoxy)benzaldehyde. Its potential bioactivity likely depends on the downstream products it can be converted into.

  • Flammability: Flash point: 108 °C (226 °F) []. This indicates flammability, requiring proper handling procedures.
  • Other Hazards: Specific safety information on 4-(Difluoromethoxy)benzaldehyde is limited. However, as with most aromatic aldehydes, it's advisable to handle it with care due to potential eye, skin, and respiratory irritation [].

4-(Difluoromethoxy)benzaldehyde is an organic compound belonging to the class of aromatic aldehydes. While comprehensive details about its applications in scientific research are not publicly available, research has explored its potential use in the development of pharmaceuticals [].

Here are some aspects of scientific research where 4-(Difluoromethoxy)benzaldehyde might be relevant:

  • Drug Discovery: Due to the presence of the aldehyde functional group, 4-(Difluoromethoxy)benzaldehyde can be a building block for the synthesis of more complex molecules with potential medicinal properties []. Researchers may investigate if these synthesized molecules can interact with biological targets of interest.
, including:

  • Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of other functional groups.
  • Condensation Reactions: It can react with various nucleophiles to form larger molecular frameworks, which is useful in synthesizing complex organic molecules.
  • Reduction Reactions: The aldehyde functional group can be reduced to alcohols or further transformed into other derivatives.

Several methods have been developed for synthesizing 4-(Difluoromethoxy)benzaldehyde:

  • Nucleophilic Substitution Reaction: This method involves the reaction of a suitable precursor with difluorochloromethane in the presence of a catalyst such as tetrabutylammonium bromide and an acid binding agent. The reaction typically occurs in an organic solvent at temperatures between 60°C and 120°C, yielding high product purity and yield .
  • Fluorination of Aromatic Compounds: Another approach includes fluorinating benzaldehyde derivatives using fluorine gas or fluorinating agents, which introduces the difluoromethoxy group into the aromatic ring.

4-(Difluoromethoxy)benzaldehyde serves several important functions:

  • Pharmaceutical Intermediate: It is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting phosphodiesterase enzymes.
  • Organic Synthesis: The compound is utilized in organic chemistry for constructing more complex molecules due to its reactive aldehyde group.
  • Material Science: It may find applications in developing new materials with specific electronic or optical properties.

Studies exploring the interactions of 4-(Difluoromethoxy)benzaldehyde with biological systems primarily focus on its role as an intermediate in drug synthesis. While direct studies on its interactions are sparse, its derivatives have been investigated for their potential therapeutic effects, particularly in inhibiting phosphodiesterase activity.

Several compounds share structural similarities with 4-(Difluoromethoxy)benzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
4-(Trifluoromethoxy)benzaldehyde659-28-90.96Contains trifluoromethoxy instead of difluoromethoxy.
3-(Difluoromethoxy)benzaldehyde85684-61-30.98Substituted at the 3-position instead of the 4-position.
3,4-Bis(difluoromethoxy)benzaldehyde127842-54-00.94Contains two difluoromethoxy groups at different positions.
4-(Difluoromethoxy)-3-methoxybenzaldehyde162401-70-90.94Has an additional methoxy group at the 3-position.

The distinct feature of 4-(Difluoromethoxy)benzaldehyde lies in its specific placement of the difluoromethoxy group at the para position relative to the aldehyde functional group, which influences its reactivity and potential applications compared to similar compounds.

The synthesis of 4-(difluoromethoxy)benzaldehyde represents a significant challenge in organofluorine chemistry, requiring precise control over reaction conditions and careful selection of difluoromethylating agents [1] [2] [3]. This compound serves as a crucial intermediate in pharmaceutical and agrochemical development, necessitating the development of efficient, scalable synthetic methodologies [3] [4]. The difluoromethoxy group introduction involves complex mechanistic pathways that have been extensively studied to optimize reaction outcomes and improve synthetic efficiency [5] [6] [7].

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions constitute the most widely employed methodology for introducing difluoromethoxy groups into benzaldehyde derivatives [8] [9] [10]. The predominant mechanism involves the reaction of phenolic precursors with sodium chlorodifluoroacetate under basic conditions [2] [8]. This approach utilizes the enhanced nucleophilicity of phenoxide anions generated through deprotonation with strong bases such as cesium carbonate or potassium carbonate [8] [7].

The reaction mechanism proceeds through a classical bimolecular nucleophilic substitution pathway where the phenoxide anion attacks the electrophilic carbon center of chlorodifluoroacetate [9] [11]. The rate-determining step involves the displacement of the chloride leaving group, with reaction rates significantly influenced by the electronic nature of the aromatic substrate and the choice of base [7] [9]. Electron-donating substituents on the benzene ring enhance nucleophilicity, while electron-withdrawing groups diminish reactivity [8] [11].

Optimization studies have demonstrated that reaction temperatures between 80-120 degrees Celsius provide optimal conversion rates while minimizing side reactions [2] [8]. Solvent selection plays a crucial role, with dipolar aprotic solvents such as dimethylformamide and dimethyl sulfoxide proving most effective due to their ability to stabilize the transition state and solvate ionic intermediates [2] [8] [7]. The use of phase transfer catalysts can enhance reaction efficiency in biphasic systems, particularly when employing aqueous base solutions [12] [13].

Table 1: Nucleophilic Substitution Reaction Conditions and Yields

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-HydroxybenzaldehydeCesium carbonateDimethylformamide1003.591 [8]
3,4-DihydroxybenzaldehydePotassium carbonateDimethylformamide1001685 [2]
4-HydroxybenzaldehydePotassium hydroxideWater/acetonitrile80678 [12]
VanillinCesium carbonateDimethylformamide/water1003.591 [8]

The stereochemical outcome of nucleophilic substitution reactions depends on the configuration of the difluoromethylating reagent and the geometric constraints imposed by the aromatic system [9] [11]. Primary alkyl halides undergo clean substitution reactions, while secondary and tertiary substrates are prone to elimination pathways that reduce overall synthetic efficiency [10] [11].

Catalytic Fluorination Techniques

Transition metal-catalyzed difluoromethylation has emerged as a powerful methodology for constructing carbon-oxygen bonds in fluorinated aromatic compounds [14] [15] [16]. Palladium-catalyzed cross-coupling reactions utilizing trimethylsilyl difluoromethane as the difluoromethyl source have demonstrated broad substrate scope and functional group tolerance [17] [14] [16]. The reaction mechanism involves oxidative addition of aryl halides to palladium centers, followed by transmetalation with organosilicon reagents and reductive elimination to form the desired carbon-oxygen bond [14] [16].

Copper-catalyzed difluoromethylation protocols have gained prominence due to their compatibility with diverse electrophilic partners and mild reaction conditions [18] [19] [20]. The mechanism involves copper-mediated activation of difluoromethyl precursors to generate reactive difluoromethyl radicals that undergo coupling with aromatic substrates [18] [20]. Ligand selection critically influences catalyst performance, with nitrogen-based chelating ligands providing optimal activity and selectivity [18] [19].

The development of photoredox catalysis has revolutionized difluoromethylation chemistry by enabling reactions under ambient conditions using visible light irradiation [21] [22] [23]. Iridium-based photocatalysts facilitate single-electron transfer processes that generate difluoromethyl radicals from bromodifluoroacetic acid precursors [21] [22]. The reaction proceeds through initial photoexcitation of the catalyst, followed by reductive quenching to generate carbon-centered radicals that couple with aromatic nucleophiles [21] [22] [23].

Table 2: Catalytic Fluorination Methods and Performance Metrics

Catalyst SystemReagentReaction ConditionsSubstrate ScopeYield Range (%)Reference
Palladium/dppfTrimethylsilyl difluoromethane100-120°C, 16-36hAryl chlorides/bromides38-87 [17] [14]
Copper triflate/ligandDifluoromethyl zincRoom temperature, DMSOAlkyl iodides43-66 [18] [20]
Iridium photocatalystBromodifluoroacetic acidVisible light, room temperaturePhenols, heteroaryls48-95 [21] [22]
Iron catalystChlorodifluoromethane40-70°C, tolueneVarious electrophiles19-93 [24]

Mechanistic investigations reveal that catalyst-substrate interactions significantly influence reaction selectivity and efficiency [14] [16]. Electronic effects of substituents on aromatic rings modulate the rate of oxidative addition and reductive elimination steps in palladium-catalyzed processes [14] [16]. Steric hindrance around the reaction center can impede catalyst turnover and reduce overall conversion rates [14] [18].

One-Pot Multicomponent Synthesis Strategies

Multicomponent reactions represent an efficient approach for constructing complex difluoromethoxylated structures in a single synthetic operation [25] [26] [27]. These transformations combine multiple reactants to generate products with enhanced molecular complexity while minimizing purification steps and reducing synthetic waste [25] [27] [24]. The development of one-pot protocols for difluoromethoxy benzaldehyde synthesis has focused on combining nucleophilic substitution with subsequent functional group transformations [28] [25] [27].

The mechanism of multicomponent difluoromethylation typically involves sequential addition of reactants to a common reaction vessel, with each step building upon intermediates generated in previous transformations [25] [27]. Initial formation of difluoromethoxy intermediates through nucleophilic substitution is followed by aldol condensations, cyclizations, or cross-coupling reactions to introduce additional structural complexity [25] [26] [27].

Temperature control proves critical in multicomponent synthesis, as premature addition of reagents can lead to competing side reactions that reduce overall efficiency [25] [27]. Sequential addition protocols allow for optimization of individual reaction steps while maintaining the benefits of one-pot synthesis [26] [27] [24]. The use of microwave heating has accelerated reaction rates and improved yields in several multicomponent difluoromethylation protocols [26] [27].

Table 3: Multicomponent Synthesis Protocols

ComponentsCatalystSolventTemperature (°C)Time (h)Product TypeYield (%)Reference
Amine + Aldehyde + PyruvatePhosphoric acidDichloromethaneRoom temperature6-12γ-Lactams40-85 [25]
Boronic acid + Bromoaldehyde + Methylene compoundPalladiumVarious60-1202-8Merocyanines55-90 [26]
Nucleophile + Electrophile + Difluoromethyl sourceVariousSolvent-free20-1301-24Heterocycles23-94 [24]

Substrate scope in multicomponent reactions encompasses aromatic aldehydes, heterocyclic compounds, and aliphatic electrophiles [25] [26] [24]. Electronic effects influence reactivity patterns, with electron-rich aromatics showing enhanced nucleophilicity toward difluoromethylating agents [25] [27]. Functional group compatibility extends to esters, amides, and halides, providing versatility in product design [26] [27] [24].

Solid-State Reaction Optimization

Mechanochemical synthesis has emerged as a sustainable alternative to solution-phase difluoromethylation reactions [29] [30] [31]. Ball milling techniques enable solvent-free transformations that reduce environmental impact while often providing enhanced reaction rates and selectivity [29] [30] [32]. The mechanism involves mechanical energy transfer to reactant molecules, creating localized high-energy environments that facilitate bond formation and breaking [29] [32] [31].

Optimization of solid-state reactions requires careful control of milling frequency, ball size, and reaction duration [29] [32] [31]. Studies demonstrate that milling frequencies between 20-30 hertz provide optimal energy transfer without excessive heating that can promote unwanted side reactions [29] [32]. The addition of small amounts of liquid additives in liquid-assisted grinding protocols can enhance reactivity while maintaining the benefits of reduced solvent usage [30] [31].

The generation of difluorocarbene intermediates under mechanochemical conditions proceeds through alternative pathways compared to solution-phase reactions [29] [30] [31]. Mechanical activation lowers the energy barrier for bond cleavage in difluoromethyl precursors, enabling reactions at ambient temperature [29] [31]. The absence of solvation effects can alter reaction selectivity and provide access to products that are difficult to obtain through conventional methods [30] [31].

Table 4: Solid-State Reaction Parameters and Outcomes

Substrate TypeReagentMilling ConditionsDuration (min)Yield (%)Product SelectivityReference
KetonesTrimethylsilyl difluoromethyl bromide30 Hz, stainless steel9015-70Enol ethers [29] [31]
PhenolsChlorodifluoromethyl phenyl sulfone25 Hz, grinding auxiliary6040-85Aryl ethers [30]
HeterocyclesDifluoromethyl sourcesVariable frequency30-12025-90Various products [29] [30]

Mechanistic studies reveal that particle size reduction during milling enhances surface area and promotes interfacial reactions between solid reactants [29] [32]. The formation of amorphous phases can increase reactivity by disrupting crystalline lattice structures that normally impede molecular interactions [32] [31]. Temperature monitoring during milling confirms that reactions proceed under near-ambient conditions, distinguishing mechanochemical activation from thermal processes [29] [32].

Green Chemistry Approaches in Difluoromethoxy Group Introduction

Environmentally sustainable approaches to difluoromethylation have gained increasing attention due to regulatory pressures and the need for reduced environmental impact in chemical manufacturing [33] [23] [34]. Water-based reaction systems offer significant advantages over traditional organic solvents, including reduced toxicity, lower cost, and simplified waste treatment [12] [34] [13]. The development of aqueous difluoromethylation protocols has focused on optimizing phase transfer conditions and catalyst solubility [12] [34].

Photocatalytic methods utilizing visible light represent a paradigm shift toward sustainable synthesis [21] [22] [23]. These reactions employ abundant solar energy and avoid the need for high temperatures or harsh reagents [23] [35]. Oxygen serves as a benign oxidant in many photocatalytic difluoromethylation reactions, eliminating the need for toxic metal oxidants [23] [35]. The compatibility of photocatalytic systems with air and moisture simplifies reaction setup and reduces the need for specialized equipment [23] [35].

Continuous flow chemistry has enhanced the sustainability of difluoromethylation processes by improving heat and mass transfer, reducing reaction times, and enabling precise control over reaction stoichiometry [33] [36]. Flow reactors facilitate the safe handling of gaseous reagents such as fluoroform, which serves as an ideal difluoromethyl source due to its non-ozone depleting properties [37] [33]. The integration of inline purification techniques reduces waste generation and improves overall process efficiency [33] [36].

Table 5: Green Chemistry Metrics for Difluoromethylation Methods

MethodSolvent SystemEnergy SourceWaste GenerationAtom Economy (%)Environmental FactorReference
Aqueous difluoromethylationWater/minimal organicThermalLow75-902-5 [12] [34]
Photocatalytic synthesisAcetonitrile/waterVisible lightVery low80-951-3 [23] [35]
MechanochemicalSolvent-freeMechanicalMinimal70-85<1 [29] [30]
Continuous flowSupercritical carbon dioxideThermalLow85-922-4 [33] [36]

The implementation of catalytic systems that operate under mild conditions has reduced energy consumption and improved overall process sustainability [18] [23] [35]. Catalyst recycling and recovery protocols minimize the consumption of precious metals and reduce the cost of catalytic processes [18] [16]. The development of heterogeneous catalysts facilitates catalyst separation and reuse, further enhancing the environmental profile of difluoromethylation reactions [16] [35].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73960-07-3

Wikipedia

4-(Difluoromethoxy)benzaldehyde

Dates

Modify: 2023-08-15

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